molecular formula C17H19N7O4 B213509 N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B213509
M. Wt: 385.4 g/mol
InChI Key: WYMZRBLOUCDWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C17H19N7O4 and a molecular weight of 385.37726 . This compound is characterized by the presence of a nitro group, a benzimidazole ring, a morpholine ring, and a pyrazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole and pyrazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the benzimidazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include:

These compounds share similar structural features, such as the presence of a nitro group and morpholine ring, but differ in their specific arrangements and additional functional groups

Properties

Molecular Formula

C17H19N7O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H19N7O4/c25-16(15-14(24(26)27)11-18-21-15)20-17-19-12-3-1-2-4-13(12)23(17)6-5-22-7-9-28-10-8-22/h1-4,11H,5-10H2,(H,18,21)(H,19,20,25)

InChI Key

WYMZRBLOUCDWNA-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=NN4)[N+](=O)[O-]

Origin of Product

United States

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